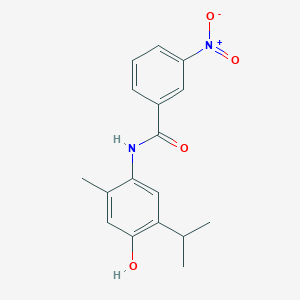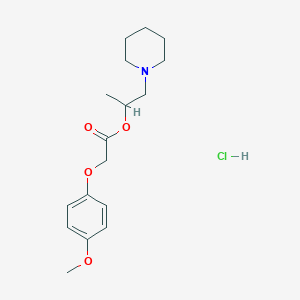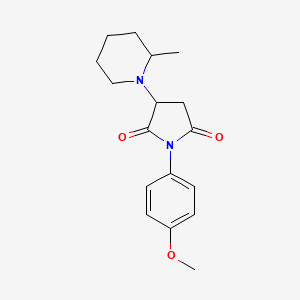
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide
説明
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide, also known as HIN-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies conducted in recent years.
作用機序
The mechanism of action of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide involves the inhibition of specific enzymes and pathways that are involved in the progression of various diseases. In cancer, N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide inhibits the activity of the PI3K/Akt pathway, which is responsible for the growth and survival of cancer cells. N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide also activates the p53 pathway, which induces apoptosis in cancer cells. In neurodegenerative diseases, N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide also exhibits antioxidant activity and can potentially be used for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide in lab experiments include its potent activity against cancer cells and its neuroprotective effects. Additionally, N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide is relatively easy to synthesize and can be obtained in its pure form. However, the limitations of using N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide. One potential direction is the development of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide in humans. Furthermore, the potential side effects and toxicity of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide need to be investigated to ensure its safety for human use. Finally, the development of novel synthetic methods for N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide can potentially enhance its therapeutic applications and make it more accessible for researchers.
科学的研究の応用
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzamide has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-10(2)14-9-15(11(3)7-16(14)20)18-17(21)12-5-4-6-13(8-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGWMMQSXLWICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7142484 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate](/img/structure/B4018545.png)
![1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]](/img/structure/B4018553.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4018560.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018565.png)
![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)
![3-bromo-4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4018573.png)
![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxypropanamide](/img/structure/B4018592.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)
![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4018607.png)

